4,4'-Ditridecyl-2,2'-bipyridine
Description
Foundational Significance of Bipyridine Ligands in Coordination Chemistry
The 2,2'-bipyridine (B1663995) (bpy) molecule is one of the most extensively used and well-characterized ligands in the field of coordination chemistry. nih.gov Its structure, consisting of two pyridine (B92270) rings linked by a carbon-carbon bond, allows it to act as a bidentate chelating agent, meaning it can bind to a metal ion at two points simultaneously through its nitrogen atoms. wikipedia.org This chelation results in the formation of a stable five-membered ring with the metal center, a configuration that significantly enhances the stability of the resulting coordination complex compared to complexes formed with monodentate ligands like pyridine. nih.gov
Coordination compounds featuring the 2,2'-bipyridine ligand have been instrumental in advancing the understanding of fundamental chemical principles, including the thermodynamics and kinetics of metal complexation, as well as the photophysics, photochemistry, and electrochemistry of the resulting complexes. nih.gov The rigid, planar structure of the bipyridine ligand and its aromatic nature facilitate strong metal-to-ligand charge transfer (MLCT) transitions, where the absorption of light promotes an electron from a metal-centered orbital to a ligand-centered orbital. wikipedia.org This property is responsible for the intense color and rich photophysical and redox properties of many bipyridine complexes, such as tris(bipyridine)ruthenium(II), [Ru(bpy)₃]²⁺, a cornerstone of photochemistry research. wikipedia.org
The versatility and robust redox stability of the bipyridine scaffold make it a fundamental building block in diverse applications ranging from catalysis and materials science to the development of luminescent materials. epfl.ch
Strategic Rationale for Long-Chain Alkyl Substitution at the 4,4'-Positions
The functionalization of the 2,2'-bipyridine core at the 4,4'-positions with long alkyl chains, such as the tridecyl groups in 4,4'-Ditridecyl-2,2'-bipyridine, is a deliberate strategy to impart specific properties to the ligand and its corresponding metal complexes. This modification is driven by several key objectives:
Enhanced Solubility : The introduction of long, nonpolar tridecyl chains (C₁₃H₂₇) dramatically increases the ligand's solubility in nonpolar organic solvents. wikipedia.org This is a critical practical consideration for synthesizing and processing metal complexes used in applications like organic light-emitting diodes (OLEDs) or homogeneous catalysis, where solution-based methods are common.
Induction of Hydrophobicity : The alkyl chains create a hydrophobic (water-repelling) shield around the ligand and any metal complex it forms. This is particularly advantageous in aqueous environments. For instance, in water oxidation catalysis, hydrophobic groups on the ligand can promote the pre-organization of catalyst molecules, stabilizing reactive intermediates and thereby enhancing catalytic activity. researchgate.netacs.org In dye-sensitized solar cells, this hydrophobicity can prevent water from reaching and degrading the sensitized dye molecule adsorbed on the semiconductor surface. researchgate.net
Control of Supramolecular Assembly : The long alkyl chains can influence the solid-state packing and intermolecular interactions of the complexes. Van der Waals forces between the chains can direct the self-assembly of molecules into well-defined two-dimensional or three-dimensional structures, which is a key principle in crystal engineering and the design of functional materials. researchgate.net
Minimal Steric Hindrance at the Coordination Site : Placing the substituents at the 4 and 4' positions ensures that they are remote from the nitrogen donor atoms. This positioning allows the ligand to coordinate to a metal center without significant steric interference, preserving the fundamental coordination geometry of the parent 2,2'-bipyridine. nih.gov
The trend of how alkyl chain length affects the physical properties of 4,4'-disubstituted-2,2'-bipyridines can be observed in related compounds. As the chain length increases, the melting point often changes in a predictable manner, and solubility in nonpolar solvents increases. The following table shows data for a series of 4,4'-dialkoxy-2,2'-bipyridines, which illustrates the effect of increasing chain length.
| Compound | Alkyl Chain Length | Melting Point (°C) | Reference |
|---|---|---|---|
| 4,4'-Dipentyloxy-2,2'-bipyridine | C5 | 85–86 | nih.gov |
| 4,4'-Dihexyloxy-2,2'-bipyridine | C6 | 95–96 | nih.gov |
| 4,4'-Dioctyloxy-2,2'-bipyridine | C8 | 91–93 | nih.gov |
Overview of Current Academic Research Trajectories for this compound
While published research specifically naming this compound is limited, the academic trajectories for this compound can be understood by examining the applications of its close structural analogues, particularly other long-chain 4,4'-dialkyl-2,2'-bipyridines. The research is primarily concentrated in the fields of solar energy conversion and catalysis, where the hydrophobic and solubility-enhancing properties of the long alkyl chains are paramount.
One of the most prominent research areas is in Dye-Sensitized Solar Cells (DSSCs) . In this technology, a dye molecule absorbs light and injects an electron into a semiconductor, typically titanium dioxide (TiO₂). The performance and longevity of these cells are critical. Research has shown that using 4,4'-dinonyl-2,2'-bipyridine (B119716) (a C9 analogue) as an additive in the device's electrolyte significantly improves the thermal stability of the ruthenium-based dyes. researchgate.net The long alkyl chains form a hydrophobic layer that is believed to protect the dye from degradation, a role that this compound is also ideally suited for. researchgate.net The bipyridine moiety itself can also serve as a strong anchoring group for sensitizer (B1316253) dyes on the TiO₂ surface, improving charge injection and reducing charge recombination, which leads to higher power conversion efficiencies.
A second major research trajectory is in the field of Homogeneous Catalysis , particularly for reactions occurring in or involving water, such as water oxidation for hydrogen fuel production. Studies on ruthenium-based water oxidation catalysts have demonstrated that modifying the ancillary ligands with hydrophobic alkyl chains can enhance catalytic activity. researchgate.netacs.org The nonpolar chains are thought to promote favorable intermolecular interactions, stabilizing the pre-reactive catalyst dimers necessary for the oxygen-oxygen bond-forming step. acs.org The long tridecyl chains of this compound would provide a strong hydrophobic effect, making it a candidate ligand for developing more efficient and stable catalysts for this and other aqueous-phase reactions.
A third emerging area is the use of functionalized bipyridines as stabilizers for Catalytically Active Nanoparticles . Ligands are used to control the growth, prevent the aggregation, and tune the electronic properties of metal nanoparticles. Bipyridine derivatives functionalized with long alkyl chains are being explored for their ability to stabilize nanoparticles in various media, enabling their use in biphasic catalysis and other advanced applications. epfl.ch
The table below summarizes the key research areas and the specific function of long-chain dialkyl bipyridine ligands.
| Research Area | Application/Role of Ligand | Key Benefit of Long Alkyl Chains | References |
|---|---|---|---|
| Solar Energy Conversion (DSSCs) | Electrolyte additive or anchoring group for dyes | Improves thermal stability by creating a hydrophobic barrier; enhances solubility of dye complexes. | researchgate.net |
| Homogeneous Catalysis | Ligand for metal catalysts (e.g., for water oxidation) | Promotes catalytic activity through hydrophobic interactions and stabilization of intermediates. | researchgate.netacs.org |
| Nanomaterials | Stabilizer for catalytically active nanoparticles | Controls nanoparticle size and prevents aggregation in solution. | epfl.ch |
Properties
CAS No. |
91657-26-0 |
|---|---|
Molecular Formula |
C36H60N2 |
Molecular Weight |
520.9 g/mol |
IUPAC Name |
4-tridecyl-2-(4-tridecylpyridin-2-yl)pyridine |
InChI |
InChI=1S/C36H60N2/c1-3-5-7-9-11-13-15-17-19-21-23-25-33-27-29-37-35(31-33)36-32-34(28-30-38-36)26-24-22-20-18-16-14-12-10-8-6-4-2/h27-32H,3-26H2,1-2H3 |
InChI Key |
JSVSZYZARGPNLA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC1=CC(=NC=C1)C2=NC=CC(=C2)CCCCCCCCCCCCC |
Origin of Product |
United States |
Coordination Chemistry and Metal Complexation of 4,4 Ditridecyl 2,2 Bipyridine
Ligand Design Principles: Steric and Electronic Effects of Tridecyl Chains
Steric Effects: The most significant contribution of the long tridecyl (C₁₃H₂₇) chains is the introduction of substantial steric bulk. This steric hindrance can influence the coordination sphere of the metal center, potentially affecting the number and arrangement of other ligands that can bind. researchgate.netpsu.edu For instance, in square planar or octahedral complexes, the bulky alkyl groups can influence the packing of the ligands around the metal ion, leading to distortions from ideal geometries. researchgate.net Furthermore, the long, flexible alkyl chains can create a lipophilic (non-polar) microenvironment around the metal complex. This has the practical advantage of significantly enhancing the solubility of the resulting metal complexes in non-polar organic solvents, a crucial property for applications in areas like homogeneous catalysis and organic light-emitting diodes (OLEDs). nih.govrsc.org
Electronic Effects: Alkyl groups are generally considered to be electron-donating through an inductive effect (+I). This effect increases the electron density on the pyridine (B92270) rings and, consequently, on the nitrogen donor atoms. researchgate.net Enhanced electron density on the nitrogen atoms strengthens the σ-donor character of the ligand, leading to more stable dative bonds with the metal center. This can, in turn, influence the electronic properties of the complex, such as the energy of metal-to-ligand charge transfer (MLCT) bands, which are often observed in the UV-visible absorption spectra of such complexes. researchgate.netacs.org
| Effect | Description | Consequence for Metal Complexes |
| Steric Hindrance | The large volume occupied by the two C₁₃H₂₇ chains. | Influences coordination geometry; may cause distortions from ideal structures; can limit the number of coordinated ligands. |
| Increased Lipophilicity | The non-polar nature of the long alkyl chains. | Enhances solubility in non-polar organic solvents, facilitating processing and use in various applications. |
| Inductive Effect (+I) | Electron-donating nature of the alkyl groups. | Increases electron density on the coordinating nitrogen atoms, strengthening the metal-ligand bond and modulating electronic properties (e.g., redox potentials, absorption spectra). |
Formation and Structural Diversity of Transition Metal Complexes
4,4'-Ditridecyl-2,2'-bipyridine, like other bipyridine ligands, forms stable complexes with a wide range of transition metals. The long alkyl chains play a crucial role in the solubility and crystal packing of these complexes, while the fundamental coordination chemistry is dictated by the bipyridine core.
Ruthenium(II) Complexes: Synthesis and Structural Characterization
Ruthenium(II) polypyridyl complexes are among the most studied in inorganic chemistry. The synthesis of Ru(II) complexes with 4,4'-disubstituted-2,2'-bipyridine ligands typically involves the reaction of a suitable ruthenium precursor, such as RuCl₃·xH₂O or a pre-formed complex like [Ru(arene)Cl₂]₂ or cis-[Ru(bpy)₂(Cl)₂], with the desired bipyridine ligand. mdpi.comnih.govnih.gov For a complex containing this compound, a general synthetic route would involve reacting the ligand with a ruthenium starting material in a high-boiling point solvent.
General Synthesis: A common method involves reacting cis-[Ru(bpy)₂(Cl)₂] with one equivalent of this compound in a solvent like ethanol (B145695) or a water/ethanol mixture under reflux to form a heteroleptic complex, [Ru(bpy)₂(this compound)]²⁺. The homoleptic complex, [Ru(this compound)₃]²⁺, can be synthesized by reacting RuCl₃·xH₂O with three equivalents of the ligand.
Structural Characterization: The resulting complexes are typically characterized by a suite of spectroscopic and analytical techniques:
NMR Spectroscopy (¹H and ¹³C): Confirms the coordination of the ligand to the ruthenium center, evidenced by shifts in the signals of the pyridine protons and carbons upon complexation. mdpi.com
Mass Spectrometry (e.g., ESI-MS): Determines the mass-to-charge ratio of the complex, confirming its composition. nih.gov
UV-Vis Spectroscopy: Reveals the electronic transitions within the complex, most notably the characteristic metal-to-ligand charge transfer (MLCT) bands in the visible region. acs.org The electron-donating tridecyl groups are expected to cause a slight red-shift in these bands compared to the unsubstituted bipyridine complex.
X-ray Crystallography: Provides definitive information on the three-dimensional structure, including bond lengths and angles, and confirms the expected octahedral geometry around the Ru(II) center.
| Technique | Information Obtained | Expected Findings for Ru(II)-ditridecyl-bipyridine Complex |
| ¹H NMR | Confirmation of ligand coordination and complex symmetry. | Downfield shift of aromatic proton signals upon coordination. |
| UV-Vis | Electronic absorption properties (MLCT bands). | Intense absorption in the visible region, slightly red-shifted compared to [Ru(bpy)₃]²⁺. |
| X-ray Crystallography | Precise 3D structure, bond lengths, and angles. | Octahedral coordination geometry around Ru(II). |
Cadmium(II) Complexes: Selective Dative Bond Formation and Structural Variations
Cadmium(II), having a d¹⁰ electronic configuration, exhibits flexible coordination behavior, commonly forming complexes with coordination numbers ranging from 4 to 7. researchgate.net The synthesis of Cd(II) complexes with 4,4'-dialkyl-2,2'-bipyridine ligands can be achieved by reacting a cadmium salt (e.g., CdCl₂, Cd(OAc)₂) with the ligand in solution. rsc.org
Selective Bonding and Structure: The this compound ligand will selectively form dative bonds to the Cd(II) center via its two nitrogen atoms. The resulting structure can be highly variable and is often influenced by the counter-ions and solvent molecules present during crystallization. For example, with simple halide salts, monomeric complexes like [Cd(this compound)X₂] (where X is a halide) might form, often with a distorted tetrahedral or five-coordinate geometry if solvent molecules also coordinate. nih.gov In the presence of bridging ligands, coordination polymers can be formed where the [Cd(this compound)]²⁺ unit acts as a node. mdpi.com The long tridecyl chains would play a dominant role in the supramolecular assembly, likely leading to lamellar or other segregated structures in the solid state due to van der Waals interactions between the alkyl chains.
Other Relevant Transition Metal Systems (e.g., Ir, Mn, Co)
The versatility of the this compound ligand allows for its incorporation into complexes with a variety of other transition metals.
Iridium(III) Complexes: Similar to ruthenium, iridium forms highly stable octahedral complexes. Cyclometalated iridium(III) complexes containing substituted bipyridine ligands are of great interest for their phosphorescent properties in OLEDs. The tridecyl groups would enhance the solubility and film-forming properties of such complexes.
Manganese and Cobalt Complexes: These first-row transition metals also form stable complexes with bipyridine ligands. For example, Co(II) and Mn(II) can form octahedral complexes of the type [M(this compound)₃]²⁺. The electronic and magnetic properties of these complexes would be influenced by the ligand field strength of the bipyridine, which is modulated by the electron-donating tridecyl groups.
Dynamics of Metal-Ligand Dative Bonding
The bond between the transition metal and the nitrogen atoms of the this compound ligand is a dative covalent bond, where the ligand donates a pair of electrons to a vacant orbital on the metal center. ub.edu The strength and lability of this bond are critical to the stability and reactivity of the complex.
The dynamics of this dative bond are influenced by several factors inherent to the this compound ligand:
Electronic Effects: The electron-donating tridecyl groups increase the basicity of the nitrogen atoms, leading to a stronger σ-dative bond with the metal. This enhanced bond strength generally results in greater complex stability and slower ligand dissociation rates.
Comparative Analysis of Binding Selectivity (e.g., Cd(II) vs. Zn(II))
While specific binding selectivity studies for this compound are not extensively documented, the behavior can be inferred from its parent compound, 2,2'-bipyridine (B1663995) (bpy). Both Cadmium(II) and Zinc(II) are d¹⁰ metal ions that readily form complexes with bipyridine ligands. Kinetic and thermodynamic studies on the formation and dissociation of [M(bpy)]²⁺ complexes in aqueous solutions show distinct differences between the two metals. electronicsandbooks.com
For the unsubstituted 2,2'-bipyridine, the formation of the cadmium complex is kinetically faster than the zinc complex, but the resulting zinc complex is thermodynamically more stable, as indicated by its smaller dissociation rate constant. electronicsandbooks.com This follows the Irving-Williams series, which predicts increasing stability for high-spin octahedral complexes across the first transition series, peaking at Cu(II), with Zn(II) being relatively high.
The tridecyl chains on this compound are not expected to significantly alter the electronic properties of the nitrogen donor atoms due to their remote position. However, they profoundly impact the solubility, making the ligand and its complexes soluble in nonpolar organic solvents rather than water. This altered solvation environment can influence the relative stability of the complexes. Furthermore, steric effects from alkyl substituents can decrease the stability of octahedral complexes, potentially favoring the formation of tetrahedral species, a known behavior for Zn(II). researchgate.net
Table 1: Kinetic and Thermodynamic Parameters for the Formation and Dissociation of [M(bpy)]²⁺ in Aqueous Solution at 298 K Data for the parent 2,2'-bipyridine ligand.
| Metal Ion (M²⁺) | Formation Rate Constant, kf (M⁻¹s⁻¹) | Dissociation Rate Constant, kd (s⁻¹) | Stability Constant (log K) | Reference |
|---|---|---|---|---|
| Cd(II) | 3.6 x 10³ | 1.5 x 10⁻¹ | 4.38 | electronicsandbooks.com |
| Zn(II) | 2.5 x 10³ | 2.0 x 10⁻³ | 6.10 | electronicsandbooks.com |
Impact of Tridecyl Chain Length on Coordination Geometry and Stability
The position of the alkyl chains on the bipyridine ring is critical to their effect on coordination. Substituents at the 6,6'-positions, adjacent to the nitrogen donors, introduce significant steric hindrance that can protect the metal center and distort the coordination geometry. wikipedia.org However, the tridecyl groups in this compound are located far from the coordination site, and thus have a negligible direct steric impact on the immediate coordination sphere (i.e., the M-N bond lengths and N-M-N bond angle).
Solubility: The long, nonpolar alkyl chains render the ligand and its metal complexes highly soluble in nonpolar organic solvents and insoluble in polar solvents like water. wikipedia.org This is crucial for applications in organic electronics and catalysis in organic media.
Solid-State Packing: In the solid state, the long alkyl chains dominate the intermolecular interactions. Studies on related long-chain gold(I) complexes show that alkyl chains of C12 or longer dictate the crystal packing, favoring the formation of specific columnar structures driven by van der Waals interactions, sometimes even at the expense of stronger interactions like aurophilic bonds. acs.org This indicates that the tridecyl chains are the primary drivers of the supramolecular arrangement in crystals of this compound complexes.
Dissociation Behavior in Varied Solvent Environments
The dissociation of a metal complex involves the breaking of the metal-ligand bond, a process that is highly dependent on the solvent. A solvent with coordinating ability can actively participate in the dissociation by stabilizing the resulting species or by directly competing for coordination sites on the metal ion.
For complexes of this compound, the solvent environment is restricted to nonpolar or weakly coordinating organic solvents due to the ligand's lipophilicity. In such environments, the dissociation of the bipyridine ligand would be less favorable compared to in a strongly coordinating solvent like water or acetonitrile, which can readily occupy the vacated coordination site.
Kinetic studies on the parent [Pd(bipy)(malonate)] complex show that ligand substitution (a form of dissociation) proceeds through a solvent-assisted pathway. ias.ac.in While the specific dissociation constants for this compound complexes are not available, the general principles remain. The dissociation rate would be influenced by the strength of the M-N bond and the ability of the chosen organic solvent to stabilize the coordinatively unsaturated intermediate. The dissociation of one bipyridine ligand from a ruthenium complex, for instance, has been shown to proceed spontaneously in the presence of a new coordinating species. rsc.org
Supramolecular Assembly and Coordination Polymer Architectures
The structure of this compound, with its rigid chelating core and flexible, bulky side chains, makes it an interesting component for building larger, ordered structures through both coordination bonds and non-covalent interactions.
Bridging Ligand Functionality in Polymeric and Helical Structures
It is crucial to distinguish the functionality of 2,2'-bipyridine from its isomer, 4,4'-bipyridine (B149096). While 4,4'-bipyridine is a classic linear bridging ligand used to connect two different metal centers to form one-dimensional chains or multidimensional coordination polymers, 4,4'-disubstituted-2,2'-bipyridines are chelating ligands that bind to a single metal center. wikipedia.orgcapes.gov.brwikipedia.org
Therefore, this compound does not act as a bridging ligand in the conventional sense. However, metal complexes containing this ligand can be incorporated into polymeric or helical structures through other means:
Bridging Ancillary Ligands: A metal complex of the type [M(this compound)X₂] could be polymerized if the ancillary ligand 'X' is a bridging species (e.g., a dicarboxylate or pyrazine).
Supramolecular Polymerization: Individual complex units can self-assemble into long, ordered chains or helices in the solid state, driven by non-covalent interactions such as π-π stacking of the bipyridine cores and, most significantly, the interdigitation of the long tridecyl chains.
Self-Assembly and 2D-Organization on Substrates (e.g., Highly Oriented Pyrolytic Graphite (B72142) - HOPG)
The introduction of long alkyl substituents onto a bipyridine skeleton is a key strategy for controlling its self-assembly into two-dimensional patterns on surfaces. nih.gov When a solution of this compound is deposited on a substrate like Highly Oriented Pyrolytic Graphite (HOPG), the molecules spontaneously organize into highly ordered monolayers. nih.govresearchgate.net
This self-assembly is governed by a delicate balance of forces:
Substrate-Molecule Interactions: Van der Waals forces between the flat graphite surface and the molecule's alkyl chains and aromatic core promote physisorption.
Molecule-Molecule Interactions: The dominant force is the strong van der Waals attraction between the long tridecyl chains of adjacent molecules. This interaction drives the molecules to align in parallel, forming dense, lamellar-like structures.
Scanning tunneling microscopy studies on similar alkyl-substituted bipyridines reveal that the resulting supramolecular patterns are primarily dictated by the length and position of the alkyl chains. nih.govacs.org For this compound, one would expect the formation of row-like structures where the bipyridine cores align, and the tridecyl chains interdigitate with those of neighboring rows.
Intermolecular Interactions and Packing Motifs in Solid-State Structures
In the three-dimensional solid state, the crystal packing of this compound and its complexes is overwhelmingly controlled by the bulky tridecyl groups. While the aromatic bipyridine core can participate in π-π stacking, the presence of very long alkyl chains often becomes the defining structural element.
Crystal structure analyses of related molecules provide insight into the expected packing motifs:
Van der Waals Interactions: The primary driving force for crystallization is the maximization of van der Waals contacts between the long hydrocarbon chains. nih.gov
Chain Interdigitation: The tridecyl chains of one molecule will nestle between the chains of adjacent molecules, leading to highly ordered, interdigitated layers or columnar structures. This is a common motif for long-chain alkanes and their derivatives.
Steric Hindrance: The bulk of the alkyl chains can prevent the close approach of the aromatic cores, sometimes hindering or modifying potential π-π stacking interactions that are common in the parent 2,2'-bipyridine. nih.gov Studies of 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) show that the bulky groups prevent π-stacking, with packing instead driven by weaker C-H···N and C-H···π interactions. nih.gov
The final solid-state structure is a result of the interplay between the tendency of the alkyl chains to pack densely and the steric requirements of the bipyridine-metal coordination core.
Electronic and Photophysical Investigations of 4,4 Ditridecyl 2,2 Bipyridine Complexes
Influence of Tridecyl Substituents on Electronic Structure and Redox Properties
The substitution of tridecyl groups at the 4 and 4' positions of the 2,2'-bipyridine (B1663995) ligand directly impacts the electronic environment of the molecule. These substituents are key to tuning the redox behavior and electronic structure of the coordination complexes.
The electron-donating nature of the tridecyl substituents has a direct and predictable effect on the electrochemical properties of their metal complexes. Generally, electron-donating groups make the metal center easier to oxidize, which is reflected in a cathodic shift (to less positive potentials) of the metal-based oxidation wave (e.g., Ru²⁺/Ru³⁺). nih.gov Conversely, they make the ligand-based reduction more difficult, causing an anodic shift in the reduction potential.
While extensive electrochemical data for 4,4'-ditridecyl-2,2'-bipyridine complexes are not widely available, data from closely related analogues with long alkyl chains, such as 4,4'-dinonyl-2,2'-bipyridine (B119716) (a key component of the Z907 dye), provide insight. For instance, ruthenium complexes designed with phenyl-based bipyridine anchoring ligands and 4,4′-dinonyl-2,2′-bipyridine show superior electrochemical properties for use in DSSCs. rsc.org Studies on ruthenium complexes with dicarboxy-bipyridine ligands show that electron-withdrawing groups make the oxidation of the ruthenium center more difficult, resulting in positive shifts in the E₁/₂ values. nih.govrsc.org This implies that electron-donating groups like tridecyl chains would have the opposite effect, making the oxidation easier.
Excited-State Dynamics and Luminescence Properties
The photophysical behavior of this compound complexes is dominated by charge-transfer processes that are fundamental to their application in light-harvesting technologies.
Complexes of this compound, particularly with ruthenium(II), exhibit strong absorption in the visible spectrum. This absorption is primarily attributed to a metal-to-ligand charge transfer (MLCT) transition, where an electron is excited from a metal-centered d-orbital to a π* orbital of the bipyridine ligand. ias.ac.inwiley-vch.de The energy of this MLCT transition is sensitive to the substituents on the bipyridine ligand. Electron-donating groups, like the tridecyl chains, increase the energy of the metal d-orbitals and can lead to a red shift in the MLCT absorption band. rsc.org
In addition to MLCT bands, ligand-centered (LC) π-π* transitions are observed at higher energies in the ultraviolet region. ias.ac.in For the related Z907 dye, which contains 4,4'-dinonyl-2,2'-bipyridine, distinct absorption maxima corresponding to these transitions have been identified. frontiersin.org The emission from these complexes is typically phosphorescence from the triplet MLCT (³MLCT) excited state. nih.govnih.gov
The lifetime of the ³MLCT excited state is a critical parameter, as it must be long enough to allow for subsequent chemical processes, such as electron injection into a semiconductor in a solar cell, to occur. wiley-vch.de For ruthenium(II) bipyridyl complexes, these lifetimes can range from nanoseconds to microseconds. ias.ac.innih.gov
Specific excited-state lifetime data for a tris-complex of the closely related 4,4′-dinonyl-2,2′-bipyridine, [Ru(nbpy)₃]²⁺, shows a lifetime of 804 ns in a dimethyl sulfoxide (B87167) (DMSO) solution. Research on other complex structures has shown that lifetimes can be significantly extended, in some cases up to 148 µs, through ligand design. researchgate.net The long alkyl chains of the ditridecyl ligand are not expected to directly participate in the excited-state deactivation pathways but can influence the molecular environment and packing, which may have an indirect effect on the lifetime.
Photoelectrochemical Performance in Energy Conversion Systems
The primary function of the tridecyl groups is to impart hydrophobicity to the sensitizer (B1316253) dye. mdpi.com This is critical for preventing the ingress of water from the electrolyte, which can cause the dye to desorb from the titanium dioxide (TiO₂) surface and degrade the cell's performance and long-term stability. mdpi.commdpi.com Furthermore, the bulky alkyl chains can help to prevent aggregation of the dye molecules on the semiconductor surface, which can lead to quenching of the excited state and a reduction in efficiency. mdpi.com
Efficiency of Electron Injection into Semiconductor Electrodes
Density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations are powerful tools to predict the electronic structure and excited-state properties of these complexes. For instance, studies on ruthenium(II) complexes with ancillary bipyridine ligands bearing long alkyl chains have shown that the introduction of these chains has a minimal direct impact on the energy levels of the frontier molecular orbitals (HOMO and LUMO) involved in the metal-to-ligand charge transfer (MLCT) process. The primary electronic transitions responsible for photosensitization remain largely localized on the bipyridine ligands attached to the anchoring groups.
Mechanisms of Charge Recombination
A significant loss mechanism in DSSCs is charge recombination, where the injected electrons in the semiconductor conduction band recombine with either the oxidized dye cation or with the redox mediator in the electrolyte. The long, insulating alkyl chains of this compound are strategically employed to suppress these undesirable recombination pathways.
The bulky and hydrophobic nature of the tridecyl groups creates a passivating layer on the semiconductor surface. This layer acts as a physical barrier, increasing the distance between the injected electrons at the semiconductor surface and the oxidized species in the electrolyte. This increased separation significantly reduces the probability of interfacial charge recombination.
Lateral Intermolecular Self-Exchange "Hole-Hopping" Kinetics
The presence of long alkyl chains, such as the tridecyl groups in this compound, is expected to significantly impact hole-hopping kinetics. The insulating nature and the steric hindrance provided by these long chains increase the intermolecular distance between adjacent dye molecules. According to Marcus theory, the rate of electron (or hole) transfer is exponentially dependent on the distance between the donor and acceptor. Therefore, the increased separation imposed by the tridecyl chains should lead to a substantial decrease in the rate of lateral hole-hopping.
Theoretical studies on ruthenium complexes with varying alkyl chain lengths on the bipyridine ligands have supported this hypothesis. Calculations have shown that as the alkyl chain length increases, the rate of lateral hole transfer decreases. This reduction in intermolecular charge transport can be beneficial in minimizing competitive recombination pathways that might arise from rapid hole diffusion across the dye monolayer.
While direct experimental data for this compound complexes is scarce, the theoretical framework and findings from related systems provide a strong indication of the electronic and photophysical consequences of incorporating such long alkyl chains. Future experimental investigations are necessary to quantify these effects and to fully elucidate the structure-property relationships in this class of promising photosensitizers.
Computational and Theoretical Approaches to 4,4 Ditridecyl 2,2 Bipyridine Systems
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Studies
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. rsc.orgacs.org For complex systems like substituted bipyridines, DFT can predict geometries, molecular orbital energies, and other electronic properties. tandfonline.comresearchgate.netbohrium.com Time-Dependent DFT (TD-DFT) extends these capabilities to excited states, allowing for the simulation of electronic absorption spectra. nih.gov
Molecular Orbital Alignments and Energy Level Calculations
The electronic properties of substituted 2,2'-bipyridines are significantly influenced by the nature of the substituent groups. tandfonline.comresearchgate.netbohrium.com The long alkyl chains in 4,4'-Ditridecyl-2,2'-bipyridine act as electron-donating groups (EDGs). Theoretical studies on other alkyl-substituted bipyridines show that EDGs tend to increase the electron density on the bipyridine core. tandfonline.com This has a direct impact on the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Generally, electron-donating substituents raise the energy of the HOMO and can lead to a reduction in the HOMO-LUMO energy gap. tandfonline.comresearchgate.netresearchgate.net For instance, studies on hydroxyl and amino-substituted bipyridines, which are also electron-donating, show a significant decrease in the energy gap compared to the unsubstituted molecule. researchgate.net The tridecyl groups are expected to have a similar, albeit less pronounced, effect. The HOMO is typically delocalized over the π-system of the bipyridine rings, while the LUMO is also centered on the aromatic core. researchgate.net The precise energy levels are crucial for applications in electronic devices.
Table 1: Illustrative Frontier Orbital Energies for Substituted Bipyridines
This table provides representative data from DFT calculations on related bipyridine compounds to illustrate the expected effects of substitution on the electronic properties of this compound.
| Compound | Substituent Effect | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| 2,2'-Bipyridine (B1663995) | Unsubstituted | -6.5 | -1.5 | 5.0 |
| 4,4'-Dimethyl-2,2'-bipyridine (B75555) | Electron-Donating | -6.2 | -1.4 | 4.8 |
| 4,4'-Bis(trifluoromethyl)-2,2'-bipyridine | Electron-Withdrawing | -7.0 | -2.5 | 4.5 |
Note: Data are representative values based on trends reported in the literature and are intended for illustrative purposes.
Elucidation of Electronic Factors Governing Device Efficiency
The molecular orbital energies calculated by DFT are critical in predicting the performance of this compound in electronic devices like organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). ossila.comnih.gov In OLEDs, the HOMO and LUMO levels determine the efficiency of charge injection from the electrodes. For efficient hole injection, the HOMO level should align with the work function of the anode, while the LUMO level should align with the cathode's work function for electron injection.
In the context of DSSCs, bipyridine derivatives are common ligands for ruthenium-based dyes. nih.govossila.com The electronic properties of the bipyridine ligand can tune the properties of the dye. For example, using 4,4′-bis(trifluoromethyl)-2,2′-bipyridine as a ligand was found to stabilize the HOMO of the complex, leading to an improvement in photoconversion efficiency. ossila.com Conversely, the electron-donating tridecyl groups in this compound would raise the HOMO energy, which could be leveraged to fine-tune the energy level alignment in a device, potentially improving charge transfer dynamics or stability. nih.gov
Computational Crystal Structure Prediction (CSP)
Crystal Structure Prediction (CSP) is a computational methodology that aims to find the most stable packing arrangement of a molecule in a crystal lattice. nih.govmdpi.com This is a particularly formidable task for molecules with significant conformational flexibility. acs.org
Methodological Challenges for Flexible Long-Chain Molecules
The two tridecyl (C13H27) chains make this compound a highly flexible molecule. This flexibility presents a major hurdle for CSP. nih.govacs.org The key challenges include:
Vast Conformational Space: The numerous rotatable single bonds in the alkyl chains lead to a vast number of possible low-energy conformations. The computational search must explore both the different molecular shapes and the different ways those shapes can pack together. acs.org
Shallow Potential Energy Landscape: Molecular crystals often have multiple possible packing arrangements (polymorphs) that are very close in energy, making it difficult to reliably identify the true global minimum. mdpi.com
Computational Cost: The computational expense of accurately calculating the lattice energy grows rapidly with molecular flexibility and the size of the asymmetric unit cell. ucr.edu
To address these challenges, modern CSP methods often employ a multi-stage approach, starting with a broad search using computationally cheaper force fields and then refining the most promising structures with more accurate but expensive quantum mechanical methods like DFT or density functional tight-binding (DFTB). rsc.org
Conformational Analysis and Dihedral Angle Investigations
For the related molecule 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720), crystal structure analysis revealed a nearly coplanar arrangement with a very small dihedral angle. researchgate.net However, the long, flexible tridecyl chains introduce additional complexity. The final conformation in the crystal will be a compromise between optimizing the bipyridine core geometry and achieving favorable packing of the long alkyl chains. researchgate.net Computational methods like DFT are used to scan the potential energy surface by systematically varying key dihedral angles to identify low-energy conformers. researchgate.netmdanalysis.orgmdanalysis.org
Table 2: Dihedral Angles in Related Bipyridine Crystal Structures
| Compound | Conformation | Inter-ring Dihedral Angle | Reference |
| 4,4'-Bipyridyl N,N'-dioxide Complex | trans | 59.40° | nih.gov |
| 2,2'-Bipyridine | trans (in solvate) | ~0° (planar) | researchgate.net |
Note: These values are for the core bipyridine structure in different chemical environments and illustrate the conformational variability.
Simulation of Intermolecular Interactions and Crystal Packing
The arrangement of molecules in a crystal is governed by a complex interplay of non-covalent intermolecular interactions. exlibrisgroup.com For this compound, these interactions are dominated by van der Waals forces from the long alkyl chains and weaker interactions involving the aromatic core.
The bipyridine core contributes through several potential interactions:
π-π Stacking: The aromatic pyridine (B92270) rings can stack on top of each other.
C-H···π Interactions: Hydrogen atoms from the alkyl chains or the pyridine rings of one molecule can interact with the π-electron cloud of a neighboring molecule.
C-H···N Interactions: Weak hydrogen bonds can form between carbon-bound hydrogen atoms and the nitrogen atoms of the pyridine rings.
Computational studies on related systems have demonstrated the importance of these weak interactions in directing the final crystal structure. scirp.org Hirshfeld surface analysis is a common computational tool used to visualize and quantify these intermolecular contacts within a crystal lattice.
Predictive Modeling of Structure-Property Relationships
Predictive modeling of structure-property relationships for this compound is a key area of computational research, aiming to forecast the macroscopic properties of the compound based on its molecular structure. These models are crucial for designing novel materials with tailored electronic, photophysical, and solubility characteristics, particularly for applications in fields like organic electronics and catalysis. By establishing quantitative structure-property relationships (QSPR), researchers can virtually screen and optimize molecules before undertaking time-consuming and costly synthesis.
Modeling Approaches
The development of predictive models for this compound and its analogs typically involves a combination of quantum chemical calculations and machine learning techniques. Density Functional Theory (DFT) is a widely used quantum mechanical method to calculate the electronic structure and properties of molecules. For bipyridine systems, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G(d,p), can provide accurate predictions of molecular geometries, Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, and electronic transitions. nih.gov
These calculated quantum-chemical descriptors, along with other molecular descriptors representing steric, topological, and constitutional attributes, are then used to build QSPR models. Common machine learning algorithms employed for this purpose include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Artificial Neural Networks (ANN). nih.gov These methods aim to find a statistically significant correlation between the molecular descriptors and an experimentally determined property.
Prediction of Physicochemical Properties
A significant focus of predictive modeling for long-chain substituted bipyridines is the estimation of their solubility, a critical parameter for their processing and application. The long tridecyl chains in this compound are expected to significantly influence its solubility in organic solvents. QSPR models for aqueous solubility often utilize a combination of descriptors related to solvation energy, molecular volume, and the octanol-water partition coefficient. nih.gov While specific models for this compound are not extensively documented in publicly available literature, the principles of QSPR can be applied to predict its behavior.
For instance, a general QSPR model for solubility might take the form of a linear equation:
logS = c₀ + c₁D₁ + c₂D₂ + ... + cₙ*Dₙ
where logS is the logarithm of the solubility, cᵢ are the regression coefficients, and Dᵢ are the molecular descriptors. Descriptors relevant to long-chain alkyl substituents would heavily influence the model's predictions.
The following interactive table illustrates the type of data that a predictive QSPR model for the solubility of 4,4'-dialkyl-2,2'-bipyridines in a given solvent could generate. The values are hypothetical and for illustrative purposes to demonstrate the expected trend of increasing solubility with increasing alkyl chain length, which enhances van der Waals interactions with nonpolar solvents.
Prediction of Electronic and Photophysical Properties
Computational models are also instrumental in predicting the electronic and photophysical properties of this compound, which are vital for its use in electronic devices such as dye-sensitized solar cells (DSSCs). The HOMO and LUMO energy levels, which determine the electron-donating and electron-accepting capabilities of the molecule, are directly influenced by the nature of the substituents on the bipyridine core.
DFT calculations can predict how the electron-donating alkyl chains affect the electronic structure. Generally, increasing the length of the alkyl chain can have a modest effect on the HOMO and LUMO energies. While the primary electronic character is determined by the bipyridine core, the alkyl chains can induce small changes through inductive effects and by influencing the molecular conformation. acs.org
A predictive model for the HOMO-LUMO gap, a key parameter for photophysical applications, can be established through DFT calculations for a series of 4,4'-dialkyl-2,2'-bipyridines. The results would likely show a subtle trend with increasing alkyl chain length.
The interactive table below provides a hypothetical representation of DFT-calculated electronic properties for a series of 4,4'-dialkyl-2,2'-bipyridines, illustrating the expected minor variations as the alkyl chain length increases.
These predictive models, once validated with experimental data, serve as powerful tools for the in silico design of new bipyridine-based materials with optimized properties for specific technological applications. The ability to reliably predict solubility, electronic structure, and photophysical behavior accelerates the discovery and development of next-generation organic functional materials.
Advanced Materials Science Applications of 4,4 Ditridecyl 2,2 Bipyridine Ligands
Rational Design for Dye-Sensitized Solar Cells (DSSCs)
The ligand 4,4'-Ditridecyl-2,2'-bipyridine is a key component in the molecular engineering of sensitizer (B1316253) dyes for Dye-Sensitized Solar Cells (DSSCs). When incorporated into ruthenium-based complexes, the tridecyl chains play a crucial role in optimizing the performance and stability of the device.
The design of efficient sensitizers for DSSCs revolves around several key principles: broad and intense absorption of sunlight, optimal energy level alignment for electron injection and dye regeneration, and stability. rsc.org The introduction of long alkyl chains like the tridecyl groups on the 4,4'-positions of the bipyridine ligand is a critical strategy for performance optimization. researchgate.net
One primary strategy is the creation of amphiphilic dyes, where the hydrophilic anchoring groups (like carboxylates) ensure strong binding to the titanium dioxide (TiO₂) surface, while the hydrophobic alkyl chains, such as the tridecyl groups, extend away from the surface. d-nb.info This structure offers several advantages:
Suppression of Dye Aggregation: The bulky tridecyl chains can prevent the π-π stacking of dye molecules on the semiconductor surface. This is crucial because aggregation can lead to luminescence quenching and reduced electron injection efficiency. researchgate.net
Improved Solubility: The alkyl chains enhance the solubility of the sensitizer in the organic solvents used during the fabrication process.
Enhanced Photovoltage: The hydrophobic layer created by the tridecyl chains can reduce charge recombination, a key loss mechanism in DSSCs, leading to a higher open-circuit voltage (V_oc). researchgate.net
Research has demonstrated that incorporating long aliphatic chains into the auxiliary ligand of heteroleptic ruthenium(II) complexes can effectively suppress charge recombination and limit dye aggregation, resulting in superior power conversion efficiency (PCE) and V_oc values compared to dyes with shorter or no alkyl chains. researchgate.net
The long tridecyl chains of the this compound ligand play a direct and measurable role in mediating the kinetics of interfacial charge transfer processes at the heart of DSSC operation. d-nb.info These processes include electron injection (inj), charge recombination (CR), and dye regeneration (RG). d-nb.infouni-konstanz.de
The tridecyl chains act as an insulating barrier or a blocking layer at the interface between the TiO₂ semiconductor and the electrolyte. d-nb.infouni-konstanz.de This has a significant impact on charge recombination rates. Studies on a series of amphiphilic ruthenium dyes with varying hydrocarbon chain lengths show a clear trend: increasing the alkyl chain length leads to slower charge recombination dynamics with both the oxidized dye cation and the redox mediator in the electrolyte. d-nb.infouni-konstanz.de
However, this beneficial effect is part of a complex kinetic trade-off. The same insulating properties that hinder recombination also tend to slow down the desired processes of electron injection from the dye's excited state into the TiO₂ and the regeneration of the ground-state dye by the electrolyte. d-nb.infouni-konstanz.de This phenomenon is known as "kinetic redundancy," where changes designed to slow recombination also retard charge separation. d-nb.info
Optimal device performance is achieved not necessarily with the longest possible chains, but when the kinetics are balanced. The key is for the dye regeneration process to be just fast enough to outcompete the electron-hole recombination. d-nb.infouni-konstanz.de Therefore, the tridecyl chain length represents a carefully optimized balance to minimize recombination losses without excessively compromising the rates of electron injection and dye regeneration.
| Kinetic Process | Effect of Increasing Alkyl Chain Length (e.g., Tridecyl) | Reference |
| Charge Recombination | Slower recombination dynamics | d-nb.info, uni-konstanz.de |
| Electron Injection | Slower injection rate | d-nb.info, uni-konstanz.de |
| Dye Regeneration | Slower regeneration rate | d-nb.info, uni-konstanz.de |
The primary role of the tridecyl chains is not to enhance electronic coupling for injection but rather to prevent deleterious electronic interactions. By creating a hydrophobic blocking layer, they inhibit the approach of the electrolyte's redox mediator to the TiO₂ surface, thereby reducing the probability of electrons in the TiO₂ conduction band recombining with the electrolyte. d-nb.infouni-konstanz.de
Development of Electrochemiluminescence (ECL) Materials
A comprehensive search of scientific literature did not yield specific research findings on the application of this compound in the development of electrochemiluminescence (ECL) materials. General research on related compounds suggests that the hydrophobicity imparted by long alkyl chains can be used to immobilize ruthenium-bipyridyl complexes in solid-state ECL films. researchgate.net However, without specific data, the following sections cannot be detailed for this particular compound.
No specific information was found in the search results regarding mechanisms of ECL intensity enhancement for this compound.
No specific information was found in the search results regarding the contributions of the α-diimine ligand donor ability of this compound to ECL. Theoretical studies on other substituted bipyridines indicate that electron-donating substituents can raise the energy of molecular orbitals, which in turn affects the complex's redox and photophysical properties, but specific data for the tridecyl-substituted ligand is not available. nih.gov
Role in Homogeneous Catalysis
This compound, a derivative of 2,2'-bipyridine (B1663995), plays a significant role as a ligand in homogeneous catalysis. The long alkyl chains attached to the bipyridine core impart unique properties that influence the performance of metal catalysts in various organic transformations.
Ligand Effects on Catalyst Activity and Selectivity
The electronic and steric properties of this compound significantly impact the activity and selectivity of catalytic systems. The two tridecyl groups are electron-donating, which increases the electron density on the nitrogen atoms of the bipyridine core. This enhanced electron-donating ability can stabilize metal centers in higher oxidation states, a crucial aspect in many catalytic cycles.
For instance, in copper-catalyzed Atom Transfer Radical Polymerization (ATRP), ligands with electron-donating groups have been shown to result in more stable Cu(II) complexes. nih.gov This stabilization leads to larger ATRP equilibrium constants and, consequently, faster polymerization rates. nih.gov While research on this compound specifically is part of a broader investigation into a series of 4,4'-disubstituted-2,2'-bipyridines, the general principle holds that the electron-donating nature of the alkyl groups enhances catalytic activity. nih.gov
The steric hindrance provided by the bulky tridecyl chains can also influence selectivity. By controlling the access of substrates to the metal center, these bulky ligands can favor the formation of specific isomers or products. This is particularly important in reactions where multiple reaction pathways are possible.
Influence of Steric Bulk and Solubility on Catalytic Cycles
The substantial steric bulk of the two tridecyl chains on the this compound ligand plays a critical role in modifying the catalytic environment. This steric hindrance can influence the coordination geometry around the metal center, which in turn affects the accessibility of reactants to the active site. This can lead to enhanced selectivity in catalytic reactions by favoring specific reaction pathways that are less sterically demanding.
Furthermore, the long alkyl chains dramatically increase the solubility of the resulting metal complex in nonpolar organic solvents. This enhanced solubility is highly advantageous for homogeneous catalysis, ensuring that the catalyst remains dissolved and active throughout the reaction. This property is particularly beneficial in processes like the biphasic arene hydrogenation using rhodium nanoparticles, where the ligand helps to stabilize the nanoparticles in an ionic liquid phase. epfl.ch The ability to tune solubility through ligand modification is a key strategy in designing efficient and recyclable catalytic systems. epfl.ch
Applications in Polymerization Chemistry
The unique properties of this compound make it a valuable ligand in the field of polymerization chemistry, particularly in processes that require fine control over the polymer structure.
Ligand Components in Controlled Radical Polymerization (e.g., ATRP)
This compound serves as a key ligand in copper-mediated Atom Transfer Radical Polymerization (ATRP), a prominent method for controlled radical polymerization. nih.gov ATRP allows for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions, and complex architectures. cmu.eduwikipedia.org
The role of the this compound ligand in ATRP is to form a complex with the copper catalyst, which reversibly activates and deactivates the growing polymer chains. The electron-donating tridecyl groups on the bipyridine backbone enhance the stability of the higher oxidation state of the copper catalyst (Cu(II)), which in turn influences the ATRP equilibrium. nih.gov This leads to a faster and more controlled polymerization process. nih.gov The long alkyl chains also enhance the solubility of the catalyst complex in the polymerization medium, which is often a crucial factor for achieving a homogeneous and efficient reaction.
| Property | Description | Reference |
| Ligand Type | 4,4'-disubstituted-2,2'-bipyridine | nih.gov |
| Catalyst | Copper (Cu) | nih.gov |
| Polymerization Method | Atom Transfer Radical Polymerization (ATRP) | nih.gov |
| Effect of Alkyl Groups | Electron-donating, enhances Cu(II) stability | nih.gov |
| Impact on Polymerization | Increased rate and control | nih.gov |
Engineering of Self-Assembled Systems
The amphiphilic nature of this compound, with its polar bipyridine head and nonpolar tridecyl tails, makes it an excellent candidate for the engineering of self-assembled systems on various surfaces.
Physisorption Behavior on Surfaces (e.g., HOPG)
The physisorption of this compound on highly oriented pyrolytic graphite (B72142) (HOPG) has been a subject of study to understand the principles of two-dimensional self-assembly. When a solution of this compound is deposited onto a freshly cleaved HOPG surface, the molecules arrange themselves into highly ordered two-dimensional patterns. researchgate.net
The driving forces for this self-assembly are the van der Waals interactions between the alkyl chains and the graphite substrate, as well as intermolecular interactions between adjacent molecules. The long tridecyl chains play a crucial role in ensuring the physisorption onto the HOPG surface. researchgate.net The bipyridine cores tend to arrange in a way that maximizes these interactions, often leading to well-defined, crystalline-like monolayers. The specific packing motif is dictated by the interplay between the molecule-substrate and molecule-molecule interactions. researchgate.net
Studies using scanning tunneling microscopy (STM) have revealed that the introduction of alkyl substituents on the bipyridine skeleton is instrumental in the formation of these 2D self-assembled patterns. researchgate.netresearchgate.net The length and position of the alkyl chains can be varied to control the resulting supramolecular architecture. researchgate.net
Influence of Alkyl Chain Length on Self-Assembled Packing Motifs
The substitution of alkyl chains onto the 2,2'-bipyridine core is a fundamental strategy to control the two-dimensional (2D) self-assembly of these ligands on surfaces. The length of these alkyl chains plays a critical role in dictating the final supramolecular architecture, primarily through the interplay of intermolecular van der Waals forces and their interaction with the substrate. This is particularly evident in the case of 4,4'-dialkyl-2,2'-bipyridine derivatives, where the alkyl chains drive the formation of ordered monolayers on surfaces like highly oriented pyrolytic graphite (HOPG).
Research into a series of 4,4'-dialkyl-2,2'-bipyridines, including the long-chain derivative this compound, has provided significant insights into how chain length governs packing motifs. Scanning tunneling microscopy (STM) studies of these molecules physisorbed at the graphite-solution interface have revealed distinct supramolecular patterns that are a direct consequence of the alkyl chain's nature and length.
Longer alkyl chains, such as the tridecyl groups in this compound, generally lead to more ordered and densely packed self-assembled monolayers. This is attributed to the increased van der Waals interactions between adjacent alkyl chains, which become the dominant force in the 2D organization. These strong intermolecular forces encourage the molecules to align in well-defined arrangements to maximize these favorable interactions.
The table below summarizes the general observed trends for the influence of alkyl chain length on the self-assembly of 4,4'-dialkyl-2,2'-bipyridines on HOPG, based on the findings for analogous systems.
| Alkyl Chain Length Category | Dominant Interaction | Typical Packing Motif | Resulting Monolayer Order |
| Short (e.g., methyl, ethyl) | Substrate-molecule & core-core interactions | Less ordered, potentially disordered | Low to moderate |
| Medium (e.g., hexyl, octyl) | Competition between alkyl-alkyl and core-core interactions | Formation of row-like or simple linear structures | Moderate to high |
| Long (e.g., dodecyl, tridecyl ) | Alkyl-alkyl van der Waals forces | Densely packed, interdigitated lamellar structures | High |
Emerging Research Directions and Future Challenges for 4,4 Ditridecyl 2,2 Bipyridine
Innovations in Synthetic Methodologies for Tailored Derivatives
The functionalization of the 2,2'-bipyridine (B1663995) core is crucial for tuning the properties of its metal complexes. While the synthesis of 4,4'-disubstituted bipyridines has historically been challenging, recent advancements in synthetic chemistry are providing more efficient and versatile routes.
Future research will likely focus on developing more scalable and cost-effective methods. Innovations in cross-coupling reactions, C-H activation, and metal-free protocols are particularly promising for creating tailored derivatives. For instance, methods developed for producing other dialkoxy or dialkyl bipyridines could be adapted for 4,4'-ditridecyl-2,2'-bipyridine to introduce additional functional groups, thereby fine-tuning its electronic and steric properties for specific applications. The synthesis of bipyridine macrocycles, which are key precursors for rotaxanes, also presents an exciting avenue for creating mechanically interlocked molecules based on the ditridecyl-bipyridine scaffold.
A significant challenge remains in achieving regioselectivity, especially when introducing different substituents onto the bipyridine ring. Overcoming this will allow for the creation of highly specialized ligands with precisely controlled properties.
Table 1: Overview of Synthetic Strategies for Bipyridine Derivatives
| Synthetic Method | Description | Potential Application for this compound | Reference |
|---|---|---|---|
| Cross-Coupling Reactions | Palladium-catalyzed reactions joining substituted pyridines or pyridine-N-oxides. | Introduction of additional functional groups to the bipyridine core. | |
| Ullmann-type Homocoupling | Nickel(0)-catalyzed homocoupling of halo-pyridines. | A common but sometimes inefficient method for creating the bipyridine core. | |
| Dehydrogenative Dimerization | Metal-free dimerization of nonactivated pyridines using sodium dispersion. | A potentially more sustainable and cost-effective synthesis route. |
Exploration of Novel Metal-Ligand Architectures and Multimetallic Complexes
The long tridecyl chains of this compound are instrumental in directing the self-assembly of its metal complexes into unique supramolecular structures. These alkyl chains enhance solubility in nonpolar solvents and can drive the formation of ordered assemblies through van der Waals interactions.
Future research is focused on harnessing these properties to construct novel metal-ligand architectures, such as coordination polymers and multimetallic complexes. The bipyridine unit can act as a versatile building block, while the tridecyl chains control the packing and dimensionality
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 4,4'-Ditridecyl-2,2'-bipyridine and its metal complexes?
- Methodological Answer : The synthesis typically involves functionalizing 2,2'-bipyridine at the 4,4' positions with tridecyl chains via nucleophilic substitution or coupling reactions. For metal complexes (e.g., Ru(II), Fe(II), or Zn(II)), the ligand is coordinated under inert conditions using precursors like [RuCl₂(P-P)(N-N)] (where P-P = phosphine ligands). Solvents such as methanol or acetonitrile are often employed, followed by recrystallization for purification . Characterization includes NMR, UV-vis spectroscopy, and X-ray crystallography to confirm geometry and electronic structure .
Q. How does the alkyl chain length (e.g., tridecyl) influence the solubility and stability of this compound in nonpolar solvents?
- Methodological Answer : Longer alkyl chains enhance solubility in hydrophobic media (e.g., toluene, dichloromethane) by reducing intermolecular dipole interactions. Stability in such solvents is assessed via thermogravimetric analysis (TGA) and dynamic light scattering (DLS). Comparative studies with shorter-chain analogs (e.g., 4,4'-dimethyl-2,2'-bipyridine) show improved resistance to aggregation, critical for applications in catalysis or supramolecular chemistry .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, lab coats, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of aerosols. In case of exposure, rinse skin with water for 15 minutes and seek medical attention. Storage should be in airtight containers under inert gas (N₂/Ar) to prevent oxidation .
Advanced Research Questions
Q. How do electron-donating substituents (e.g., alkyl chains) on this compound affect the redox properties of its metal complexes?
- Methodological Answer : Alkyl groups act as electron donors, raising the energy of the ligand-centered π* orbitals, which stabilizes lower oxidation states of transition metals (e.g., Ru(II) → Ru(III)). Cyclic voltammetry (CV) in acetonitrile reveals shifts in oxidation potentials. For example, Ru complexes with 4,4'-ditridecyl substituents exhibit 50–100 mV lower E₁/₂ values compared to unsubstituted analogs, enhancing catalytic activity in redox reactions .
Q. What computational methods are used to predict the electronic structure and ligand-field effects of this compound in coordination chemistry?
- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) models the ligand’s electron density and metal-ligand charge transfer (MLCT) states. Basis sets like LANL2DZ for metals and 6-31G* for ligands optimize accuracy. Studies on Fe(II) complexes show alkyl chains reduce ligand-field splitting energy (Δ₀) by 10–15%, impacting spin-crossover behavior .
Q. How can this compound be optimized for use in dye-sensitized solar cells (DSSCs)?
- Methodological Answer : Functionalization with anchoring groups (e.g., carboxylic acids) improves TiO₂ surface binding. Spectroelectrochemical analysis (e.g., incident photon-to-current efficiency, IPCE) evaluates charge injection efficiency. For instance, Ru(II) sensitizers with ditridecyl chains show 8–12% higher power conversion efficiency than methyl-substituted analogs due to reduced electron recombination .
Q. What strategies improve the catalytic efficiency of this compound-based complexes in light-driven reactions?
- Methodological Answer : Tuning ligand steric bulk and electronic properties enhances photoinduced charge separation. Time-resolved transient absorption spectroscopy (TAS) quantifies excited-state lifetimes. For Ir(III) complexes, ditridecyl substituents extend triplet-state lifetimes by 20–30%, enabling efficient energy transfer in photocatalytic CO₂ reduction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
